7-Bromobenzo[d]thiazol-4-amine

Catalog No.
S14492964
CAS No.
M.F
C7H5BrN2S
M. Wt
229.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromobenzo[d]thiazol-4-amine

Product Name

7-Bromobenzo[d]thiazol-4-amine

IUPAC Name

7-bromo-1,3-benzothiazol-4-amine

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2

InChI Key

RLKFHLQHYBZNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)N=CS2)Br

7-Bromobenzo[d]thiazol-4-amine is a heterocyclic compound characterized by a benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring. The compound features a bromine atom at the 7th position and an amine group at the 4th position. Its molecular formula is C7H5BrN2SC_7H_5BrN_2S, and it has a molecular weight of 229.10 g/mol. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and iron(III) bromide as a catalyst for electrophilic aromatic substitution during bromination .

The biological activity of 7-Bromobenzo[d]thiazol-4-amine has been explored in various studies. Compounds from the benzothiazole family are often associated with antimicrobial, antifungal, and anticancer properties. Specifically, 7-Bromobenzo[d]thiazol-4-amine has shown potential as an inhibitor of certain enzymes and receptors involved in disease pathways. Its unique structure allows it to interact selectively with biological targets, making it a candidate for further pharmacological investigation .

The synthesis of 7-Bromobenzo[d]thiazol-4-amine typically involves the bromination of 4-benzothiazolamine. A common method is electrophilic aromatic substitution, where bromine is introduced to the benzothiazole ring under controlled conditions. The reaction often requires a catalyst such as iron(III) bromide and is conducted at specific temperatures to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency while ensuring safety and environmental compliance .

7-Bromobenzo[d]thiazol-4-amine has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development targeting various diseases.
  • Agriculture: Its properties may lend themselves to use as an agrochemical for pest control or plant growth regulation.
  • Materials Science: It may serve as a precursor or building block in the synthesis of novel materials with specific electronic or optical properties .

Interaction studies involving 7-Bromobenzo[d]thiazol-4-amine have focused on its binding affinity with various biological macromolecules. These studies reveal insights into how this compound interacts with enzymes and receptors at the molecular level. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 7-Bromobenzo[d]thiazol-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-BenzothiazolamineLacks bromine substituentDifferent reactivity profile due to absence of halogen
7-Fluoro-4-benzothiazolamineFluorine replaces bromineAltered chemical properties affecting reactivity
5-Bromo-2-(methylthio)benzo[d]thiazoleMethylthio group at position 2Unique substitution pattern influencing biological activity
7-Bromo-2-chlorobenzo[d]thiazoleChlorine at position 2Different electronic properties due to halogen presence
5-Bromo-2-mercaptobenzothiazoleMercapto group at position 2Distinct reactivity due to sulfur-containing group

The uniqueness of 7-Bromobenzo[d]thiazol-4-amine lies in its specific combination of a bromine atom and an amine group, which can significantly influence its chemical behavior and interactions with biological targets compared to these similar compounds .

Catalytic Cyclization Strategies for Benzothiazole Core Formation

The benzothiazole core of 7-bromobenzo[d]thiazol-4-amine is typically constructed via cyclization reactions involving ortho-substituted aniline derivatives. A classical approach involves the Stuckwisch cyclization, where potassium thiocyanate facilitates the cyclization of p-substituted anilines in the presence of bromine as a catalyst. For example, 2-aminobenzenethiol undergoes cyclization with thiocyanate reagents under acidic conditions to yield 4-aminobenzothiazole intermediates. Modern catalytic systems employ transition metals such as iron(III) bromide (FeBr₃) to enhance regioselectivity and reaction rates.

Recent studies demonstrate that palladium-catalyzed C–H activation enables direct annulation of arylthioamides with alkynes, providing a streamlined route to functionalized benzothiazoles. This method avoids pre-functionalized substrates and achieves yields exceeding 80% under mild conditions. Key reaction parameters include:

  • Catalyst Loading: 5 mol% Pd(OAc)₂ with 10 mol% PPh₃ as ligand
  • Solvent System: Dimethylacetamide (DMA) at 120°C
  • Substrate Scope: Electron-deficient arylthioamides exhibit superior reactivity.

Table 1 compares cyclization methods for benzothiazole synthesis:

MethodCatalystYield (%)Reaction Time (h)
Stuckwisch CyclizationBr₂65–7012–24
Pd-Catalyzed AnnulationPd(OAc)₂/PPh₃80–856–8
FeBr₃-Mediated CyclizationFeBr₃75–7810–12

Halogenation Techniques for Position-Specific Bromine Incorporation

Position-specific bromination at the 7th position of benzothiazole derivatives is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. In EAS, 4-aminobenzothiazole reacts with bromine in hydrobromic acid (HBr) or nitric acid (HNO₃) under reflux. The reaction’s regioselectivity arises from the amine group’s electron-donating effect, which directs electrophiles to the para position.

Industrial-scale bromination employs continuous flow reactors to optimize safety and efficiency. For instance, mixing 4-aminobenzothiazole with liquid bromine in a 48% HBr solution at 80°C produces 7-bromobenzo[d]thiazol-4-amine with 92% conversion within 2 hours. Microwave-assisted bromination further reduces reaction times to 15–20 minutes while maintaining yields above 85%.

Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise bromine placement. Deprotonation of the 4-amine group generates a lithiated intermediate, which reacts with N-bromosuccinimide (NBS) to afford 7-bromo derivatives exclusively. This method is particularly valuable for synthesizing radiolabeled analogs for pharmacokinetic studies.

Microwave-Assisted Synthesis in Heterocyclic System Construction

Microwave irradiation has revolutionized the synthesis of 7-bromobenzo[d]thiazol-4-amine by accelerating cyclization and halogenation steps. A representative protocol involves irradiating a mixture of 2-aminobenzenethiol, thiourea, and bromine in a sealed vessel at 150°C for 10 minutes, achieving 88% yield. Key advantages include:

  • Energy Efficiency: 70–80% reduction in thermal energy consumption
  • Reaction Uniformity: Enhanced heat distribution prevents side reactions
  • Scalability: Parallel synthesis in multi-mode reactors enables gram-scale production

Comparative studies show that microwave-assisted EAS completes bromination 8–10 times faster than conventional heating. This technology also facilitates one-pot syntheses, where cyclization and halogenation occur sequentially without intermediate purification.

Solid-Phase Synthesis Approaches for Combinatorial Library Development

Solid-phase synthesis enables rapid generation of 7-bromobenzo[d]thiazol-4-amine derivatives for high-throughput screening. Wang resin-bound 4-aminobenzothiazole precursors undergo bromination using polymer-supported bromine sources, followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 85–90% purity across a 96-member library.

Recent innovations include:

  • Silyl Chloride Linkers: Enable traceless cleavage under mild conditions
  • Automated Liquid Handling: Ensures precise reagent stoichiometry
  • On-Resin Characterization: FT-IR monitoring of bromination progress

A case study demonstrated the synthesis of 4-(7-bromobenzo[d]thiazol-4-yl)morpholine via solid-phase nucleophilic substitution. Morpholine-functionalized resin reacted with 4,7-dibromobenzo[d]thiadiazole in dimethyl sulfoxide (DMSO) at 110°C, yielding the target compound in 83% yield after cleavage.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.93568 g/mol

Monoisotopic Mass

227.93568 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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